molecular formula C12H15Br2NO B290608 2,5-dibromo-N-(1-methylbutyl)benzamide

2,5-dibromo-N-(1-methylbutyl)benzamide

货号 B290608
分子量: 349.06 g/mol
InChI 键: KBNNMTPIIHXYSM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,5-dibromo-N-(1-methylbutyl)benzamide, commonly known as VU6005649, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. It belongs to the class of benzamides and is a potent and selective antagonist of the M1 muscarinic receptor.

作用机制

VU6005649 exerts its effects by binding to the M1 muscarinic receptor and blocking its activation by acetylcholine. This results in an increase in the levels of dopamine and norepinephrine in the brain, which are important neurotransmitters involved in cognitive function and mood regulation.
Biochemical and Physiological Effects
Studies have shown that VU6005649 has a significant effect on cognitive function, learning, and memory. It has been found to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. Additionally, it has been shown to have anxiolytic and antidepressant effects in animal models.

实验室实验的优点和局限性

One of the major advantages of VU6005649 is its selectivity for the M1 muscarinic receptor, which reduces the risk of off-target effects. Additionally, it has a high affinity for the receptor, which makes it a potent antagonist. However, one of the limitations of using VU6005649 in lab experiments is its limited solubility in water, which can make it difficult to administer.

未来方向

There are several future directions for the research on VU6005649. One area of interest is its potential use in the treatment of Parkinson's disease. Studies have shown that M1 muscarinic receptor antagonists can improve motor function in animal models of Parkinson's disease. Additionally, there is a need for further research on the long-term effects of VU6005649 on cognitive function and mood regulation. Finally, there is a need for the development of more efficient synthesis methods for VU6005649 to improve its availability for research purposes.
Conclusion
In conclusion, VU6005649 is a potent and selective antagonist of the M1 muscarinic receptor that has significant potential for the treatment of various neurological disorders. Its mechanism of action involves blocking the activation of the M1 muscarinic receptor, which results in an increase in the levels of dopamine and norepinephrine in the brain. While there are some limitations to using VU6005649 in lab experiments, its selectivity and potency make it a promising compound for further research.

合成方法

The synthesis of VU6005649 involves a multi-step process that includes the coupling of 2,5-dibromobenzoyl chloride with N-(1-methylbutyl)amine, followed by the reduction of the resulting intermediate to yield VU6005649.

科学研究应用

VU6005649 has been extensively studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, schizophrenia, and Parkinson's disease. It has been found to be a potent and selective antagonist of the M1 muscarinic receptor, which is involved in cognitive function, learning, and memory.

属性

分子式

C12H15Br2NO

分子量

349.06 g/mol

IUPAC 名称

2,5-dibromo-N-pentan-2-ylbenzamide

InChI

InChI=1S/C12H15Br2NO/c1-3-4-8(2)15-12(16)10-7-9(13)5-6-11(10)14/h5-8H,3-4H2,1-2H3,(H,15,16)

InChI 键

KBNNMTPIIHXYSM-UHFFFAOYSA-N

SMILES

CCCC(C)NC(=O)C1=C(C=CC(=C1)Br)Br

规范 SMILES

CCCC(C)NC(=O)C1=C(C=CC(=C1)Br)Br

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。